2-chloro-6-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzamide ring, along with a phenylpyrimidinyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-chloro-6-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-fluoropyrimidine: Shares a similar pyrimidine structure and is used in the synthesis of benzamide scaffolds.
2-chloro-6-fluorobenzonitrile: Another compound with similar substituents on the benzene ring.
Uniqueness
2-chloro-6-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is unique due to its specific combination of substituents and the phenylpyrimidinyl ethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O/c20-15-7-4-8-16(21)17(15)19(25)22-10-9-13-11-23-18(24-12-13)14-5-2-1-3-6-14/h1-8,11-12H,9-10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDJLLYFMNHGKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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